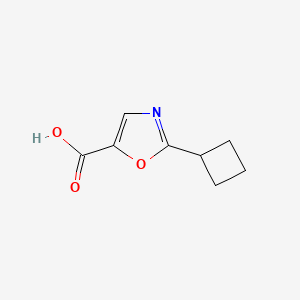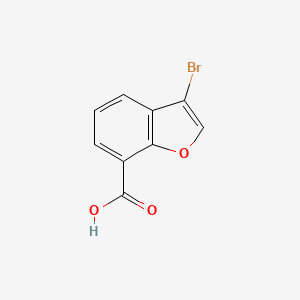
2-(oxolan-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-3-yl)propan-1-ol, also known as oxolane, is an organic compound that is used in a variety of applications, ranging from pharmaceuticals to cosmetics. It is a colorless liquid at room temperature, with a boiling point of 105°C and a melting point of -5°C. Oxolane is a versatile compound, with a wide range of applications in the pharmaceutical and cosmetic industries.
Wirkmechanismus
Oxolane is a versatile compound with a wide range of applications. It is an effective surfactant, which means that it can reduce the surface tension of a liquid. This allows for the formation of emulsions, which are mixtures of two or more immiscible liquids. Oxolane is also an effective solvent, which allows it to dissolve other compounds in solution. In addition, 2-(oxolan-3-yl)propan-1-ol can act as a catalyst in chemical reactions, allowing for the formation of new compounds.
Biochemical and Physiological Effects
Oxolane has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to have antifungal, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory effects, and it has been used in the treatment of various skin conditions, such as eczema and psoriasis. In addition, 2-(oxolan-3-yl)propan-1-ol has been shown to have a positive effect on wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
Oxolane has several advantages when used in laboratory experiments. It is a colorless liquid, which makes it easy to work with. It is also a relatively inexpensive compound, and it is widely available. Additionally, 2-(oxolan-3-yl)propan-1-ol is a versatile compound, which makes it useful for a variety of applications. The main limitation of 2-(oxolan-3-yl)propan-1-ol is that it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of 2-(oxolan-3-yl)propan-1-ol are vast and varied. One potential application is in the development of new pharmaceuticals and cosmetics. Oxolane could be used as an active ingredient in various drugs and cosmetics, and it could also be used as a solvent or surfactant in the production of these products. Additionally, 2-(oxolan-3-yl)propan-1-ol could be used in the development of new materials, such as polymers and composites. Finally, 2-(oxolan-3-yl)propan-1-ol could be used in the development of new methods for the synthesis of other compounds.
Synthesemethoden
Oxolane can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of ethylene oxide with propylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 80-100°C, and the product is typically purified by distillation. Other methods for the synthesis of 2-(oxolan-3-yl)propan-1-ol include the reaction of ethylene glycol with propylene oxide, and the reaction of ethylene glycol with propylene carbonate.
Wissenschaftliche Forschungsanwendungen
Oxolane has a wide range of applications in scientific research. It is used as a solvent in various chemical reactions, and it is also used as a reagent in the synthesis of other compounds. Oxolane is also used as a surfactant in various processes, such as emulsification and wetting. In addition, 2-(oxolan-3-yl)propan-1-ol has been used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
2-(oxolan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBVGXHZXOYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)






![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)



